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Compound of Interest

Compound Name: Cerium phosphate

Cat. No.: B089154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of hexagonal

Cerium(III) Phosphate (CePO₄). It covers the fundamental crystallographic data, experimental

protocols for synthesis and characterization, and the underlying scientific principles. This

document is intended to be a comprehensive resource for researchers and professionals

working with rare-earth phosphates and related materials.

Introduction to Hexagonal CePO₄
Cerium(III) phosphate (CePO₄) is a chemically and thermally stable material that exists in two

primary crystallographic forms: a low-temperature hexagonal phase and a high-temperature

monoclinic phase (monazite structure).[1][2] The hexagonal form is of particular interest for

various applications due to its unique structural properties. This guide focuses exclusively on

the hexagonal polymorph.

The hexagonal crystal structure of CePO₄ is characterized by a three-dimensional framework.

The Ce³⁺ ions are coordinated to eight oxygen atoms, forming distorted hexagonal bipyramids

(CeO₈). These polyhedra share corners and edges with neighboring PO₄ tetrahedra.[3] This

arrangement results in open channels along the hexagonal axis, which can accommodate

water molecules, suggesting that the presence of zeolitic water may be necessary to stabilize

this structure.[4]
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Crystallographic Data
The crystal structure of hexagonal CePO₄ has been determined through X-ray diffraction

studies. The key crystallographic data are summarized in the tables below.

Table 1: Crystal System and Space Group
Parameter Value Reference

Crystal System Hexagonal [4]

Space Group P6₂22 [3][4][5]

Space Group Number 180 [3][5]

Point Group 622 [4]

Molecules per Unit Cell (Z) 3 [4]

Table 2: Lattice Parameters
Parameter Value (Å) Reference

a 7.190 [3]

7.055 [5]

c 6.487 [3]

6.439 [5]

α 90° [3]

β 90° [3]

γ 120° [3]

Table 3: Atomic Coordinates
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Atom
Wyckoff
Position

x y z Reference

Ce1 3c 0.5 0 0 [3]

Ce2 3d 0.5 0.5 0.5 [3]

P 6g 0.1667 0.3333 0.5 [3]

O1 12h 0.1667 0.3333 0.3333 [3]

O2 12h 0.1667 0.3333 0.6667 [3]

Table 4: Selected Bond Distances
Bond Distance (Å) Reference

Ce–O (shorter) 2.44 [3]

Ce–O (longer) 2.60 [3]

P–O 1.55 [3]

Experimental Protocols
The synthesis and structural characterization of hexagonal CePO₄ involve specific

experimental procedures. The following sections detail the common methodologies.

Synthesis of Hexagonal CePO₄
Hexagonal CePO₄ is typically synthesized at or near room temperature via a precipitation

reaction.[1][5] Hydrothermal methods can also be employed.[6][7]

Ambient Temperature Precipitation Method:

Precursor Preparation: Prepare an aqueous solution of a soluble cerium(III) salt, such as

Ce(NO₃)₃·6H₂O, and a separate aqueous solution of a phosphate source, like H₃PO₄ or

(NH₄)₂HPO₄.[1][6]

Reaction: Add the phosphate solution dropwise to the cerium nitrate solution under vigorous

stirring at room temperature.[1]
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Precipitation: A white precipitate of hexagonal CePO₄ will form. Continue stirring for a short

period (e.g., 20 minutes) to ensure complete reaction.[1]

Washing and Separation: Collect the precipitate by centrifugation. Wash the product multiple

times with distilled water and ethanol to remove any unreacted precursors and byproducts.

[1]

Drying: Dry the final product at a low temperature, for instance, 60°C overnight, to obtain the

hexagonal CePO₄ powder.[1]

It is crucial to maintain a low synthesis temperature, as the hexagonal phase is known to

convert to the more stable monoclinic form at elevated temperatures (typically starting between

400°C and 600°C).[1]

Crystal Structure Determination
X-Ray Diffraction (XRD):

Powder X-ray diffraction is the primary technique used to determine the crystal structure of

hexagonal CePO₄.

Sample Preparation: The dried CePO₄ powder is finely ground to ensure random orientation

of the crystallites. The powder is then mounted on a sample holder.

Data Collection: The XRD pattern is collected using a powder diffractometer. A common

setup includes a Cu Kα radiation source (λ = 0.15418 nm).[1] Data is typically collected over

a 2θ range of 10° to 70° with a specific scanning rate, for example, 1°/min.[1]

Phase Identification: The experimental diffraction pattern is compared with standard

diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards

(JCPDS). The hexagonal phase of CePO₄ corresponds to JCPDS card number 34-1380.[5]

[8]

Lattice Parameter Calculation: The positions of the diffraction peaks are used to calculate the

lattice parameters of the unit cell.

Rietveld Refinement:
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Rietveld refinement is a powerful method for refining the crystal structure model by fitting a

theoretical diffraction profile to the experimental XRD data.[9]

Initial Model: The refinement process starts with an initial structural model, which includes

the space group, approximate lattice parameters, and atomic positions.

Profile Fitting: A least-squares refinement procedure is used to minimize the difference

between the observed and calculated diffraction profiles.[9]

Refined Parameters: The parameters that are typically refined include:

Lattice parameters (a, c)

Atomic coordinates (x, y, z) for each atom in the asymmetric unit

Peak shape parameters

Background parameters

Preferred orientation parameters

The quality of the fit is assessed using agreement indices such as Rwp (weighted-profile R-

factor) and χ² (goodness of fit).

Visualizations
The following diagrams illustrate the experimental workflow and the structural relationship of

hexagonal CePO₄.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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